

N-Methyl-1-(thiazol-4-yl)methanamine physical properties

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Compound of Interest

Compound Name: **N-Methyl-1-(thiazol-4-yl)methanamine**

Cat. No.: **B055838**

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N-Methyl-1-(thiazol-4-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, synthesis, and key biological signaling pathways associated with **N-Methyl-1-(thiazol-4-yl)methanamine**. The information is intended to support research and development efforts in medicinal chemistry and pharmacology.

Core Physical Properties

Precise experimental data for the melting point, boiling point, and water solubility of **N-Methyl-1-(thiazol-4-yl)methanamine** are not readily available in published literature[1]. However, based on its chemical structure as a secondary amine, general physical characteristics can be inferred.

Property	Value/Description	Source
Molecular Formula	$C_5H_8N_2S$	[2]
Molecular Weight	128.2 g/mol	[2]
CAS Number	120739-94-8	[2]
IUPAC Name	N-methyl-1-(1,3-thiazol-4-yl)methanamine	[2]
Estimated LogP	1.8	[2]
Physical State	Expected to be a liquid at room temperature, as primary amines with three or four carbons are typically liquids.	[3]
Odor	Likely to have a fishy or ammonia-like odor, characteristic of lower aliphatic amines.	[3] [4]
Solubility	Expected to be soluble in water due to the ability of lower aliphatic amines to form hydrogen bonds. [3] It is also expected to be soluble in organic solvents such as alcohol, benzene, and ether. [3]	

Experimental Protocols

General Protocol for Determination of Physical Properties of Amines

Melting Point: For solid amines, the melting point can be determined using a standard melting point apparatus. A small, dry sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Boiling Point: For liquid amines, the boiling point can be determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.

Solubility: The solubility of the amine in various solvents (e.g., water, ethanol, acetone) can be determined by adding a measured amount of the amine to a known volume of the solvent at a specific temperature. The mixture is agitated until saturation is reached, and the concentration of the dissolved amine is then measured, often by spectroscopic or chromatographic methods.

Synthesis of **N**-Methyl-1-(thiazol-4-yl)methanamine

Two primary synthetic routes for **N**-Methyl-1-(thiazol-4-yl)methanamine are the Hantzsch thiazole synthesis and the methylation of 1-(thiazol-4-yl)methanamine.[\[2\]](#)

1. Hantzsch Thiazole Synthesis (General Protocol): The Hantzsch thiazole synthesis involves the reaction of an α -haloketone with a thioamide.[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) For the synthesis of **N**-Methyl-1-(thiazol-4-yl)methanamine, a variation involving the reaction of 4-(bromomethyl)thiazole with methylamine has been reported to yield the target compound.[\[2\]](#)

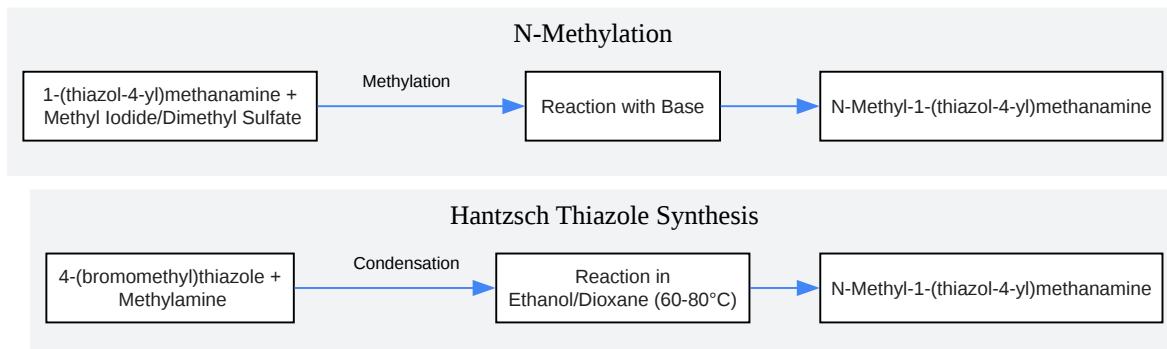
- Materials: 4-(bromomethyl)thiazole, methylamine, a suitable solvent (e.g., ethanol or dioxane).[\[2\]](#)
- Procedure:
 - Dissolve 4-(bromomethyl)thiazole in the chosen solvent.
 - Add an excess of methylamine to the solution.
 - Heat the reaction mixture, typically between 60-80°C.[\[2\]](#)
 - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
 - Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
 - Purify the crude product, for example, by column chromatography, to obtain **N**-Methyl-1-(thiazol-4-yl)methanamine.

2. N-Methylation of 1-(thiazol-4-yl)methanamine (General Protocol): This method involves the direct methylation of the primary amine, 1-(thiazol-4-yl)methanamine, using a methylating agent.[2]

- Materials: 1-(thiazol-4-yl)methanamine, a methylating agent (e.g., methyl iodide or dimethyl sulfate), a base (e.g., sodium carbonate or triethylamine), and a suitable solvent (e.g., acetonitrile or THF).[2]
- Procedure:
 - Dissolve 1-(thiazol-4-yl)methanamine and the base in the solvent in a reaction flask.
 - Cool the mixture in an ice bath.
 - Slowly add the methylating agent to the stirred solution.
 - Allow the reaction to warm to room temperature and stir for several hours, monitoring its progress by TLC or LC-MS.
 - Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
 - Extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the resulting crude product by column chromatography.

Visualizations

Synthesis Workflow



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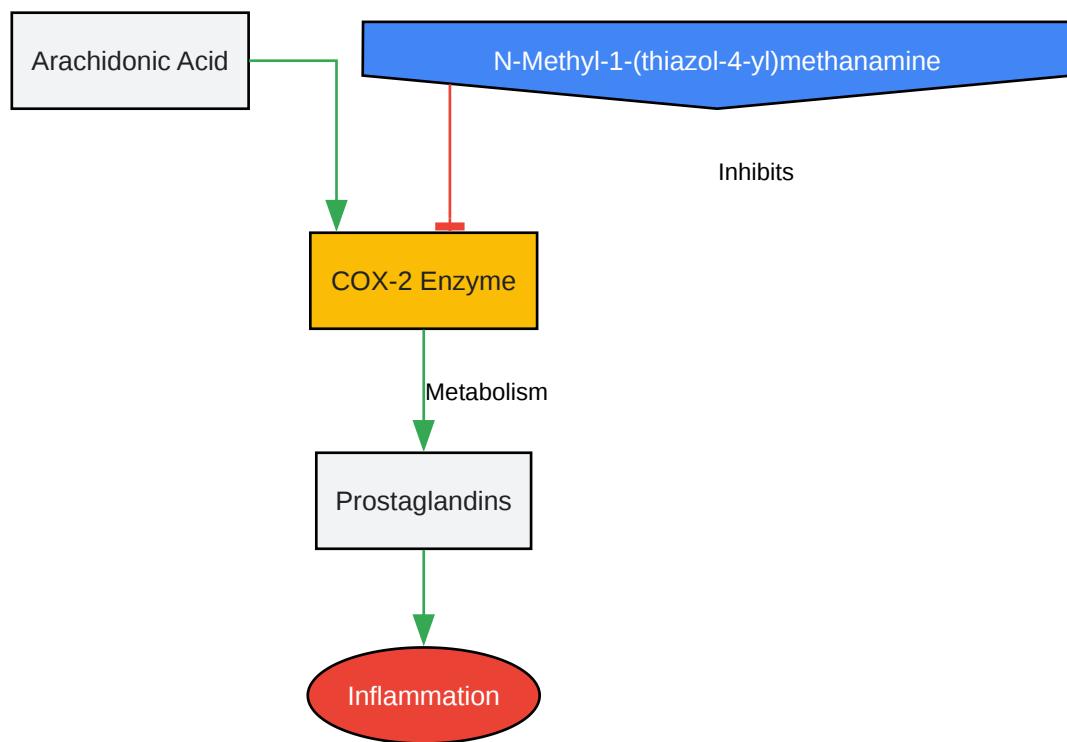
Caption: Synthetic routes to **N-Methyl-1-(thiazol-4-yl)methanamine**.

Biological Signaling Pathways

N-Methyl-1-(thiazol-4-yl)methanamine has been shown to modulate several key signaling pathways implicated in inflammation and cellular health.[\[2\]](#)

Cyclooxygenase-2 (COX-2) Inhibition Pathway

The compound demonstrates anti-inflammatory activity through the selective inhibition of cyclooxygenase-2 (COX-2).[\[2\]](#) This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

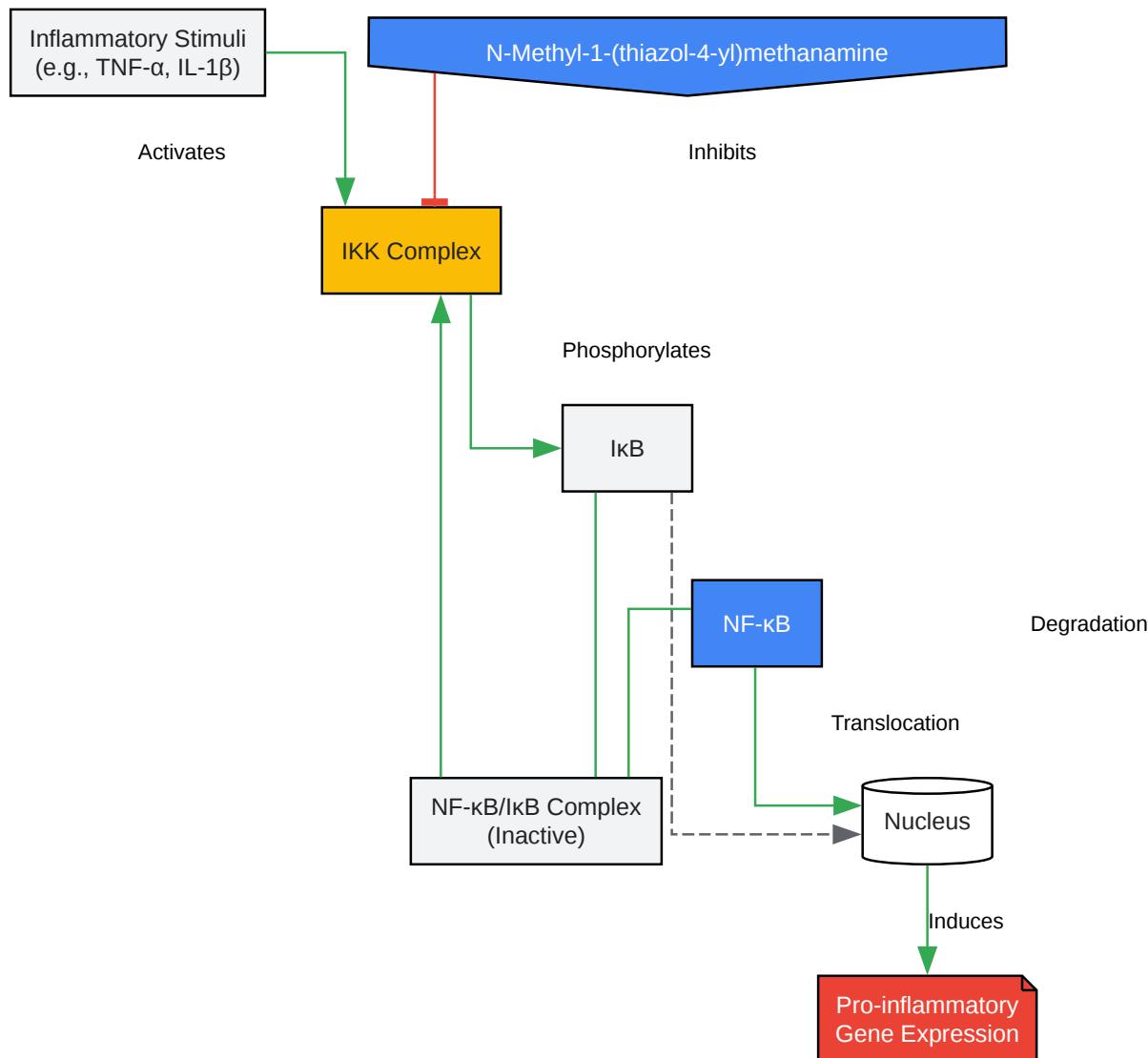


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Caption: Inhibition of the COX-2 inflammatory pathway.

Nuclear Factor Kappa B (NF-κB) Signaling Pathway

N-Methyl-1-(thiazol-4-yl)methanamine also modulates the NF-κB signaling pathway, a critical regulator of immune and inflammatory responses.^[2] By inhibiting this pathway, the compound can reduce the expression of pro-inflammatory genes.

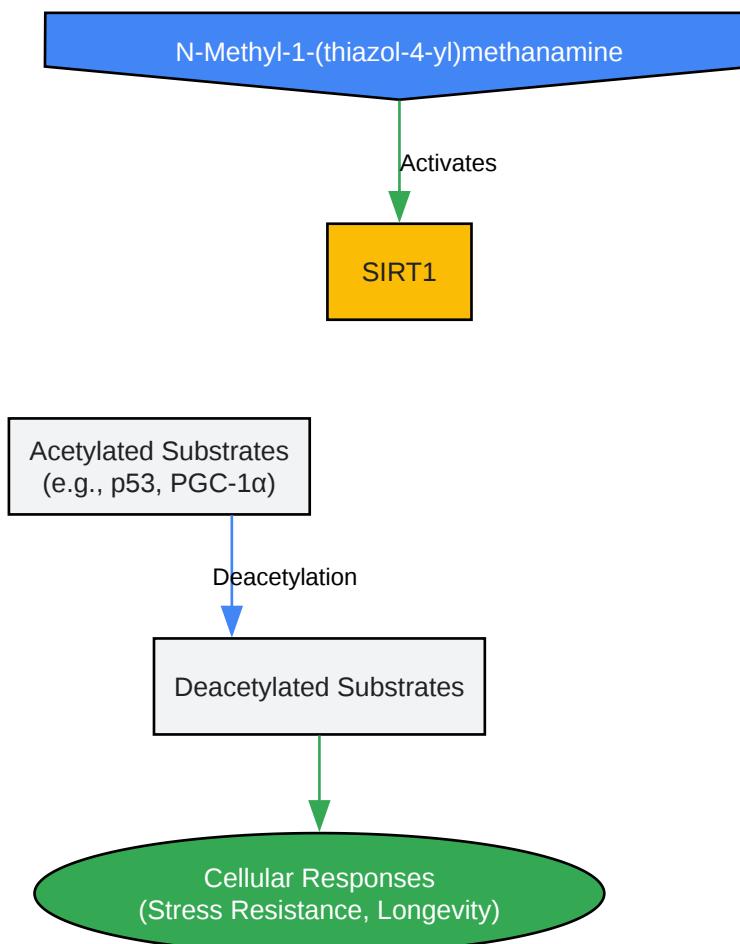


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Caption: Modulation of the NF-κB signaling pathway.

Sirtuin 1 (SIRT1) Activation Pathway

The compound has been found to activate Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in cellular stress resistance and longevity.[2] SIRT1 activation can lead to the deacetylation of various substrates, promoting cellular health.



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Caption: Activation of the Sirtuin 1 (SIRT1) pathway.

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